molecular formula C19H20FN5O2 B5425205 4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B5425205
M. Wt: 369.4 g/mol
InChI Key: KTACIAJUBYJMMW-UHFFFAOYSA-N
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Description

4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.

    Formation of the Piperidine Ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its fluorophenyl group can be particularly useful in imaging studies, as fluorine-18 is a common isotope used in positron emission tomography (PET).

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole and piperidine rings may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • 3-(4-Fluorophenyl)propionic Acid

Uniqueness

Compared to these similar compounds, 4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a piperidine ring and a pyrazole ring in its structure. This dual-ring system may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c20-15-5-3-12(4-6-15)16-9-22-23-17(16)13-2-1-7-25(10-13)11-14-8-21-24-18(14)19(26)27/h3-6,8-9,13H,1-2,7,10-11H2,(H,21,24)(H,22,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTACIAJUBYJMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(NN=C2)C(=O)O)C3=C(C=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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